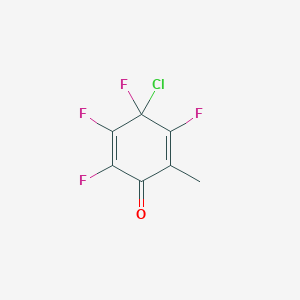
4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms and a cyclohexadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one typically involves the halogenation of a cyclohexadienone precursor. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to introduce the fluorine atoms. The chlorination step can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is also common to maintain consistency and safety during large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield derivatives with functional groups replacing the halogens.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohols or alkanes .
Scientific Research Applications
4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form halogen bonds with target molecules, influencing their activity and function. Additionally, the cyclohexadienone core can undergo redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
3,5-Dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one: Similar in structure but with different substituents, leading to varied reactivity and applications.
4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol: Shares the tetrafluorobenzyl core but differs in functional groups, affecting its chemical behavior.
Uniqueness: 4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one is unique due to its combination of halogen atoms and the cyclohexadienone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61807-08-7 |
|---|---|
Molecular Formula |
C7H3ClF4O |
Molecular Weight |
214.54 g/mol |
IUPAC Name |
4-chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H3ClF4O/c1-2-4(13)3(9)6(11)7(8,12)5(2)10/h1H3 |
InChI Key |
ARSWFIDGLPYAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(C1=O)F)F)(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















